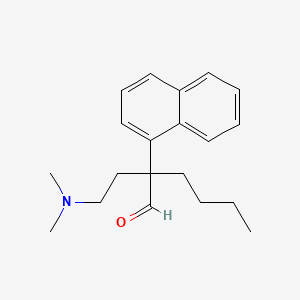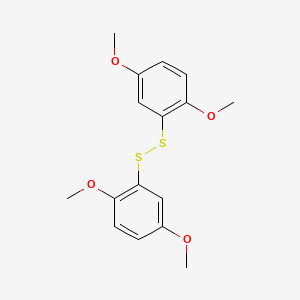
1,1'-Disulfanediylbis(2,5-dimethoxybenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Disulfanediylbis(2,5-dimethoxybenzene): is an organic compound with the molecular formula C16H18O4S2 This compound is characterized by the presence of two methoxy groups attached to a benzene ring, which are linked by a disulfide bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Disulfanediylbis(2,5-dimethoxybenzene) typically involves the reaction of 2,5-dimethoxyaniline with sulfur dichloride (SCl2) under controlled conditions. The reaction proceeds through the formation of an intermediate sulfenyl chloride, which subsequently undergoes a coupling reaction to form the disulfide bridge.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-Disulfanediylbis(2,5-dimethoxybenzene) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 1,1’-Disulfanediylbis(2,5-dimethoxybenzene) is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is studied for its potential role in redox biology due to its disulfide bond, which can undergo reversible oxidation and reduction.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs that target oxidative stress-related diseases.
Industry: In the industrial sector, 1,1’-Disulfanediylbis(2,5-dimethoxybenzene) is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1’-Disulfanediylbis(2,5-dimethoxybenzene) involves its ability to undergo redox reactions. The disulfide bond can be reduced to form thiols, which can then participate in various biochemical processes. This redox activity is crucial in modulating cellular redox states and signaling pathways. The compound may interact with molecular targets such as enzymes and proteins involved in redox regulation.
Comparación Con Compuestos Similares
1,1’-Disulfanediylbis(2,4-dimethoxybenzene): Similar structure but with methoxy groups at different positions.
1,3-Dimethoxybenzene: Lacks the disulfide bridge and has methoxy groups at different positions.
1,4-Dimethoxybenzene: Similar to 1,3-dimethoxybenzene but with methoxy groups at the para positions.
Uniqueness: 1,1’-Disulfanediylbis(2,5-dimethoxybenzene) is unique due to its specific arrangement of methoxy groups and the presence of a disulfide bridge. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
29945-69-5 |
|---|---|
Fórmula molecular |
C16H18O4S2 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
2-[(2,5-dimethoxyphenyl)disulfanyl]-1,4-dimethoxybenzene |
InChI |
InChI=1S/C16H18O4S2/c1-17-11-5-7-13(19-3)15(9-11)21-22-16-10-12(18-2)6-8-14(16)20-4/h5-10H,1-4H3 |
Clave InChI |
JBHPYYGPUBULPF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)SSC2=C(C=CC(=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,8-Dioxa-2-thiaspiro[3.4]octane](/img/structure/B14693672.png)

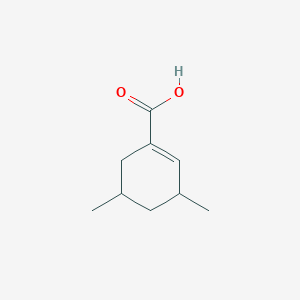
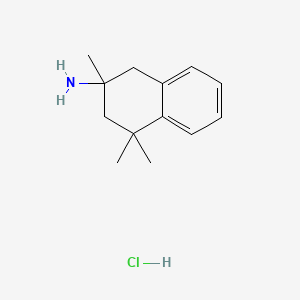
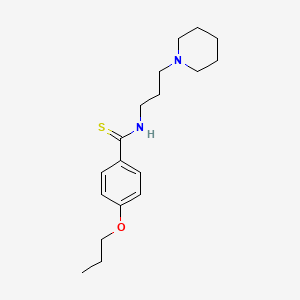
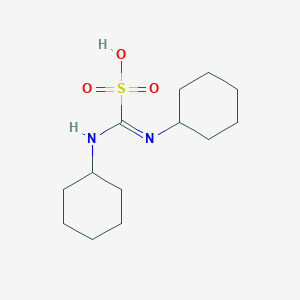
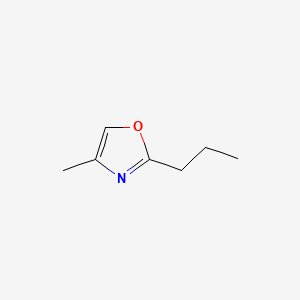
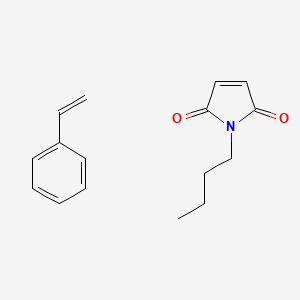
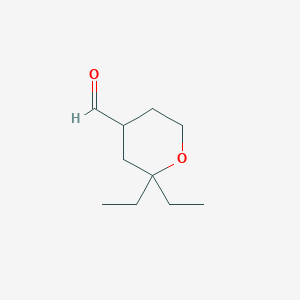
![2-Phenylthieno[2,3-b]thiophene](/img/structure/B14693724.png)
![3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14693725.png)

